Chmfl-abl-121
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CHMFL-ABL-121 is a highly potent type II ABL kinase inhibitor. It has shown significant efficacy in inhibiting both the wild-type and T315I mutant forms of the ABL kinase, which is a critical target in the treatment of chronic myeloid leukemia . This compound was developed by the Hefei Institutes of Physical Science and is currently in the preclinical stage of development .
准备方法
The synthesis of CHMFL-ABL-121 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the synthesis of the indazole core, which is a key component of the molecule.
Functional group introduction: Various functional groups, such as trifluoromethyl and piperazine, are introduced to enhance the compound’s potency and selectivity.
Final assembly: The final step involves the coupling of the core structure with other components to form the complete molecule.
化学反应分析
CHMFL-ABL-121 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, which can alter the compound’s activity.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, which can also affect the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s selectivity and potency.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or alkyl groups.
The major products formed from these reactions depend on the specific conditions and reagents used but generally include modified versions of the original compound with altered activity or selectivity .
科学研究应用
CHMFL-ABL-121 has a wide range of scientific research applications, including:
作用机制
CHMFL-ABL-121 exerts its effects by inhibiting the activity of ABL kinases. It binds to the inactive form of the kinase, preventing its activation and subsequent phosphorylation of downstream signaling molecules. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells . The molecular targets of this compound include the wild-type and T315I mutant forms of the ABL kinase, as well as other kinases involved in cell signaling pathways .
相似化合物的比较
CHMFL-ABL-121 is unique in its ability to inhibit both the wild-type and T315I mutant forms of the ABL kinase with high potency. Similar compounds include:
This compound stands out due to its high selectivity and potency against the T315I mutant, making it a promising candidate for the treatment of chronic myeloid leukemia and other cancers involving ABL kinase mutations .
属性
分子式 |
C30H31F3N6OS |
---|---|
分子量 |
580.7 g/mol |
IUPAC 名称 |
N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]propanamide |
InChI |
InChI=1S/C30H31F3N6OS/c1-38-13-15-39(16-14-38)20-21-5-6-23(18-26(21)30(31,32)33)35-29(40)11-17-41-24-8-9-25-27(36-37-28(25)19-24)10-7-22-4-2-3-12-34-22/h2-10,12,18-19H,11,13-17,20H2,1H3,(H,35,40)(H,36,37)/b10-7+ |
InChI 键 |
UDEAKWSKOGAXIJ-JXMROGBWSA-N |
手性 SMILES |
CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)CCSC3=CC4=C(C=C3)C(=NN4)/C=C/C5=CC=CC=N5)C(F)(F)F |
规范 SMILES |
CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)CCSC3=CC4=C(C=C3)C(=NN4)C=CC5=CC=CC=N5)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。